3-Bromo-2-chloro-5-fluorobenzonitrile
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Overview
Description
3-Bromo-2-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include halogenation and nitrile formation. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Coupling: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Palladium-Catalyzed Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles and biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2-chloro-5-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of radiotracers for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzonitrile involves its reactivity towards nucleophiles and its ability to undergo coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
Uniqueness
3-Bromo-2-chloro-5-fluorobenzonitrile is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other halogenated benzonitriles .
Properties
Molecular Formula |
C7H2BrClFN |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H2BrClFN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H |
InChI Key |
RWLFCJCGORSVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Br)F |
Origin of Product |
United States |
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